A Comprehensive Technical Guide to the Exact Mass and Molecular Weight of 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine
A Comprehensive Technical Guide to the Exact Mass and Molecular Weight of 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine
For Immediate Release: A Senior Application Scientist's Guide for Drug Development Professionals, Researchers, and Scientists
In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is paramount. 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine, a halogenated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and material science. This guide provides an in-depth exploration of two fundamental properties of this molecule: its exact mass and molecular weight. Understanding the distinction and the methods for their determination is critical for unambiguous molecular identification, purity assessment, and structural elucidation.
This document moves beyond a simple recitation of values, offering a detailed examination of the theoretical calculations and the empirical methodologies for their confirmation. As a self-validating system of protocols, this guide is designed to equip researchers with the knowledge to confidently characterize this and similar halogenated organic compounds.
Core Concepts: Exact Mass vs. Molecular Weight
A common point of confusion in chemical analysis is the interchangeability of exact mass and molecular weight. For a molecule like 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine, which contains elements with multiple significant isotopes (bromine and chlorine), the distinction is crucial.
-
Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule based on the most abundant stable isotope of each constituent element.[1][2] It is a theoretical value that corresponds to a single, specific isotopic combination. High-resolution mass spectrometry (HRMS) is capable of measuring this value with high precision, providing a powerful tool for determining the elemental composition of a molecule.[3][4]
-
Molecular Weight (Average Molecular Mass): This is the weighted average of the masses of all the isotopic forms of a molecule, based on their natural abundance.[5] This is the value used in stoichiometric calculations for bulk materials. It is calculated using the standard atomic weights of the elements as published by the International Union of Pure and Applied Chemistry (IUPAC).[1][6]
The molecular formula for 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine is C₇H₄BrClF₃N .
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₇H₄BrClF₃N |
| Calculated Exact Mass | 274.92018 Da |
| Calculated Molecular Weight | 275.46 g/mol |
Theoretical Calculations
The calculated values presented above are derived from the fundamental properties of the constituent elements.
Calculation of Exact Mass
The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecular formula.
Isotopes Used for Exact Mass Calculation:
| Element | Isotope | Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Bromine | ⁷⁹Br | 78.918337 |
| Chlorine | ³⁵Cl | 34.968853 |
| Fluorine | ¹⁹F | 18.998403 |
| Nitrogen | ¹⁴N | 14.003074 |
Source: National Institute of Standards and Technology (NIST)[7], Scientific Instrument Services[8]
Calculation: Exact Mass = (7 * 12.000000) + (4 * 1.007825) + (1 * 78.918337) + (1 * 34.968853) + (3 * 18.998403) + (1 * 14.003074) = 274.92018 Da
Calculation of Molecular Weight
The molecular weight is calculated by summing the standard atomic weights of each element, which are the weighted averages of their natural isotopic abundances.
Standard Atomic Weights (IUPAC):
| Element | Standard Atomic Weight ( g/mol ) |
| Carbon | 12.011 |
| Hydrogen | 1.008 |
| Bromine | 79.904 |
| Chlorine | 35.453 |
| Fluorine | 18.998 |
| Nitrogen | 14.007 |
Source: International Union of Pure and Applied Chemistry (IUPAC)[1][6][9][10]
Calculation: Molecular Weight = (7 * 12.011) + (4 * 1.008) + (1 * 79.904) + (1 * 35.453) + (3 * 18.998) + (1 * 14.007) = 275.46 g/mol
Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the definitive technique for the experimental determination of the exact mass of a compound.[3] The following protocol provides a robust workflow for the analysis of 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine.
Caption: Experimental workflow for HRMS analysis.
Step-by-Step Protocol for HRMS Analysis
3.1.1. Sample Preparation [11][12]
-
Weighing: Accurately weigh approximately 1 mg of 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine.
-
Dissolution: Dissolve the sample in a high-purity solvent such as acetonitrile or methanol to create a stock solution of approximately 1 mg/mL. Ensure the solvent is compatible with the liquid chromatography (LC) mobile phase.
-
Dilution: Perform a serial dilution of the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL. This concentration helps to avoid detector saturation.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter that could interfere with the analysis.
3.1.2. Instrumentation and Conditions [13][14]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for retaining and separating the compound from potential impurities.
-
Mobile Phase A: Water with 0.1% formic acid (to promote ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the compound. For example, 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for pyridine compounds.
-
Mass Range: Scan from m/z 100 to 500 to encompass the molecular ion region.
-
Resolution: Set to a high resolution (e.g., > 60,000) to enable accurate mass measurement.
-
Data Acquisition: Full scan mode to observe all ions.
-
3.1.3. Data Analysis and Interpretation
-
Extract Ion Chromatogram (EIC): Generate an EIC for the theoretical exact mass (274.9202 Da) to identify the chromatographic peak corresponding to the compound.
-
Mass Spectrum: Examine the mass spectrum associated with this peak.
-
Molecular Ion Identification: The presence of both bromine and chlorine results in a characteristic isotopic pattern.[15][16] Look for a cluster of peaks corresponding to the molecular ion [M]+, [M+2]+, and [M+4]+.
-
The [M]+ peak corresponds to the molecule containing ⁷⁹Br and ³⁵Cl.
-
The [M+2]+ peak will be a composite of molecules containing ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl.
-
The [M+4]+ peak corresponds to the molecule containing ⁸¹Br and ³⁷Cl.
-
-
Mass Accuracy: The measured m/z of the monoisotopic peak ([M]+) should be within 5 ppm of the theoretical exact mass.
-
Isotopic Pattern Matching: The relative intensities of the isotopic peaks should match the theoretical distribution for a compound containing one bromine and one chlorine atom. The expected intensity ratio for M:M+2:M+4 is approximately 3:4:1.[15]
Experimental Determination of Elemental Composition by Combustion Analysis
Combustion analysis is a standard method for determining the weight percentage of carbon, hydrogen, nitrogen, and halogens (CHNX) in a pure organic compound.[17][18][19] This technique provides data that can be used to confirm the empirical formula, which, in conjunction with the molecular ion from mass spectrometry, confirms the molecular formula.
Caption: Workflow for CHNX elemental analysis.
Step-by-Step Protocol for Combustion Analysis
4.1.1. Sample Preparation [20][21]
-
Homogenization: Ensure the sample is a homogenous, dry powder.
-
Weighing: Using a microbalance, accurately weigh approximately 2 mg of the sample into a tin capsule for CHN analysis. For halogen analysis, a separate, larger sample may be required depending on the specific instrumentation.
-
Encapsulation: Securely seal the tin capsule, ensuring no sample can be lost.
-
Combustion: The encapsulated sample is introduced into a combustion furnace at approximately 1000 °C in an excess of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to nitrogen oxides (NOx).
-
Reduction and Separation: The combustion gases are passed through a reduction tube (containing copper) to convert NOx to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
Calculation: The instrument's software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
4.1.3. Halogen (Br, Cl) Analysis
-
Combustion: A separate combustion of the sample is performed, often in an oxygen flask. The resulting hydrogen halides (HBr, HCl) are absorbed into a suitable solution.
-
Titration: The halide ions in the absorption solution are then quantified, typically by potentiometric titration with a standardized silver nitrate solution.
-
Calculation: The percentage of bromine and chlorine is calculated from the amount of titrant consumed and the initial sample weight.
4.1.4. Data Validation The experimentally determined percentages of C, H, N, Br, and Cl should agree with the theoretical values calculated from the molecular formula (C₇H₄BrClF₃N) to within an acceptable margin, typically ±0.4%, as required by many scientific journals.[23]
Conclusion
The accurate determination of the exact mass and molecular weight of 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine is a foundational step in its chemical characterization. High-resolution mass spectrometry provides the precise monoisotopic mass, which is a powerful tool for confirming the elemental composition, while combustion analysis validates the empirical formula through the quantification of its constituent elements. The protocols and theoretical underpinnings detailed in this guide provide a comprehensive framework for researchers, ensuring data integrity and facilitating the unambiguous identification of this and other novel halogenated compounds in drug development and scientific research.
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